molecular formula C8H8F3IN2O2 B15291908 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B15291908
M. Wt: 348.06 g/mol
InChI Key: CJPCYPOZPARZJN-UHFFFAOYSA-N
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Description

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-5-(trifluoromethyl)pyrazole as the starting material.

    Alkylation: The alkylation of the iodinated pyrazole is carried out using a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-methyl-5-(trifluoromethyl)pyrazole
  • 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C8H8F3IN2O2

Molecular Weight

348.06 g/mol

IUPAC Name

2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C8H8F3IN2O2/c1-3-5(12)6(8(9,10)11)13-14(3)4(2)7(15)16/h4H,1-2H3,(H,15,16)

InChI Key

CJPCYPOZPARZJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)(F)F)I

Origin of Product

United States

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